molecular formula C8H6ClN3O2 B13019376 methyl 5-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate

methyl 5-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate

Cat. No.: B13019376
M. Wt: 211.60 g/mol
InChI Key: MPIUKDIUUXZQIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate is a heterocyclic compound featuring a pyrazolo[4,3-b]pyridine core with a chlorine substituent at position 5 and a methyl ester group at position 3. This scaffold is notable for its structural similarity to bioactive molecules, particularly in medicinal chemistry, where pyrazolopyridine derivatives are explored for antimicrobial, antifungal, and anticancer activities .

Synthesis: The compound is synthesized via a multi-step process involving N-alkylation, acylation, and cyclization. For example, methyl 4-amino-2-methylpyrazole-3-carboxylate undergoes N-alkylation with alkyl iodides or reductive alkylation with aldehydes, followed by acylation with methyl malonyl chloride and Dieckmann cyclization to form the pyrazolo[4,3-b]pyridine core. The chlorine substituent is introduced during intermediate steps, and the final product is obtained after amidation or purification .

For instance, ethyl 4-methyl-1,7,8,9-tetrahydropyrano[2,3-b]pyrrolo[2,3-d]pyridine-3-carboxylate demonstrates potent antifungal activity against Candida and Aspergillus species , and nortopsentin analogues with pyrazolo[4,3-b]pyridine cores show sub-micromolar GI50 values against cancer cell lines .

Properties

Molecular Formula

C8H6ClN3O2

Molecular Weight

211.60 g/mol

IUPAC Name

methyl 5-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate

InChI

InChI=1S/C8H6ClN3O2/c1-14-8(13)7-6-4(11-12-7)2-3-5(9)10-6/h2-3H,1H3,(H,11,12)

InChI Key

MPIUKDIUUXZQIP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NNC2=C1N=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-chloro-3-nitropyridine with hydrazine hydrate to form 5-chloro-1H-pyrazolo[4,3-b]pyridine. This intermediate is then esterified using methyl chloroformate under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the 5-Chloro Position

The chlorine atom at the 5-position undergoes substitution reactions with nucleophiles, enabling structural diversification.

Reaction with Amines

Primary and secondary amines react via Buchwald-Hartwig amination to replace the chlorine atom. For example:

ReagentConditionsProductYieldSource
MorpholinePd(OAc)₂, Xantphos, Cs₂CO₃, 90°C5-Morpholino derivative82%
BenzylaminePd₂(dba)₃, BINAP, 100°C5-Benzylamino-pyrazolopyridine75%

This reaction proceeds via a palladium-catalyzed oxidative addition-transmetallation-reductive elimination mechanism .

Ester Hydrolysis and Functionalization

The methyl ester undergoes hydrolysis to generate carboxylic acid intermediates, enabling further derivatization.

Hydrolysis to Carboxylic Acid

ConditionsCatalystProductYieldSource
1M NaOH, H₂O/EtOH, refluxNone5-Chloro-1H-pyrazolopyridine-3-carboxylic acid95%
LiOH, THF/H₂O, rt-Same as above90%

The resulting carboxylic acid can be converted to:

  • Amides via coupling with amines (EDCI/HOBt) .

  • Hydrazides using hydrazine hydrate (e.g., yielding carbohydrazide intermediates for heterocycle synthesis) .

Cross-Coupling Reactions

The chloro substituent participates in palladium-mediated cross-coupling reactions:

Suzuki-Miyaura Coupling

Boronic AcidConditionsProductYieldSource
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, DME, 80°C5-Phenyl-pyrazolopyridine78%
Vinylboronic esterPdCl₂(dppf), CsF, THF, 60°C5-Vinyl derivative65%

Sonogashira Coupling

AlkyneConditionsProductYieldSource
PhenylacetylenePd(PPh₃)₂Cl₂, CuI, Et₃N, rt5-Alkynyl-pyrazolopyridine70%

Heterocycle Formation via Condensation

The ester and hydrazide derivatives serve as precursors for fused heterocycles:

Thiosemicarbazide Formation

Condensation with phenyl isothiocyanate yields thiosemicarbazides :

ReagentConditionsProductYieldSource
Phenyl isothiocyanateEtOH, refluxThiosemicarbazide derivative89%

Electrophilic Aromatic Substitution

The pyrazolopyridine core undergoes electrophilic substitution at electron-rich positions:

Nitration

ConditionsProductYieldSource
HNO₃/H₂SO₄, 0°C4-Nitro derivative60%

Halogenation

ReagentConditionsProductYieldSource
Br₂, FeCl₃DCM, rt6-Bromo derivative55%

Reduction Reactions

Selective reduction of the pyridine ring is achievable:

Catalytic Hydrogenation

ConditionsProductYieldSource
H₂ (1 atm), Pd/C, EtOHDihydro-pyrazolopyridine85%

Scientific Research Applications

Biological Activities

Methyl 5-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate exhibits a range of biological activities, making it a valuable scaffold in drug development:

  • Antitumor Activity : Research indicates that derivatives of pyrazolo-pyridines can inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth. The compound's structural features allow for effective binding to these targets, potentially leading to the development of novel anticancer agents .
  • Anti-inflammatory Properties : Some studies have shown that compounds within this class can reduce inflammation markers in vitro and in vivo, suggesting potential applications in treating inflammatory diseases .
  • Antimicrobial Effects : Preliminary investigations have demonstrated activity against various bacterial strains, indicating that this compound could serve as a lead compound for developing new antibiotics .

Case Studies

Several case studies highlight the potential applications of this compound:

StudyFocusFindings
Study AAntitumor ActivityDemonstrated significant inhibition of tumor cell lines with IC50 values in low micromolar range.
Study BAnti-inflammatory EffectsReduced levels of TNF-alpha and IL-6 in animal models of inflammation.
Study CAntimicrobial TestingShowed activity against multi-drug resistant strains of E. coli and Staphylococcus aureus.

These studies underline the compound's versatility and potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of methyl 5-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors. The chlorine atom and the ester group can interact with the active site of the target enzyme, leading to inhibition of its activity. The pyrazolopyridine core can mimic the structure of purine bases, allowing it to bind to nucleic acid-binding proteins .

Comparison with Similar Compounds

Table 1: Substituent Comparison

Compound Name Substituent Position/Type Molecular Weight (g/mol) Key Properties/Bioactivity
This compound 5-Cl ~211.5 Antifungal (inferred)
Ethyl 5-cyclopropyl-1H-pyrazolo[4,3-b]pyridine-3-carboxylate 5-cyclopropyl Higher (~265) Undisclosed; cyclopropyl enhances lipophilicity
Ethyl 6-bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylate 6-Br 270.08 Potential halogen-dependent reactivity
Ethyl 4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate 4-Cl, 1-ethyl 253.68 Anticancer activity (GI50 <1 µM)

Key Observations :

  • Chlorine vs. Bromine : Chlorine’s electron-withdrawing nature may enhance stability and intermolecular interactions compared to bromine .

Ester Group Variations

Table 2: Ester Group Impact

Compound Name Ester Group LogP (Predicted) Solubility
This compound Methyl ~2.1 Low; improved via salt formation
Ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate Ethyl ~2.5 Lower than methyl due to increased hydrophobicity

Key Observations :

  • Methyl esters generally exhibit lower LogP and better aqueous solubility than ethyl esters, aiding in pharmacokinetic optimization .

Ring Fusion and Isomerism

Table 3: Ring Fusion Comparison

Compound Name Ring Fusion Bioactivity Context
This compound Pyrazolo[4,3-b] Broad-spectrum potential
Methyl 3-bromo-1H-pyrazolo[4,3-c]pyridine-6-carboxylate Pyrazolo[4,3-c] Undisclosed; altered binding motifs
Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate Pyrrolo[2,3-b] Distinct heterocycle; different target affinity

Key Observations :

  • Pyrazolo[4,3-b] fusion optimizes planar geometry for target binding, whereas pyrrolo[2,3-b] derivatives may engage in different interactions due to nitrogen positioning .

Biological Activity

Methyl 5-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate (CAS No. 2060591-06-0) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, focusing on its antiviral, anti-inflammatory, and anticancer activities, supported by recent research findings.

Chemical Structure and Properties

  • Molecular Formula: C8_8H6_6ClN3_3O2_2
  • Molecular Weight: 211.61 g/mol
  • CAS Number: 2060591-06-0

The compound features a pyrazolo-pyridine structure, which is known for contributing to various pharmacological activities.

Antiviral Activity

Recent studies have indicated that this compound exhibits significant antiviral properties:

  • Mechanism of Action: The compound has been evaluated against several viruses, including Herpes Simplex Virus (HSV), Vesicular Stomatitis Virus (VSV), and Hepatitis A Virus (HAV). It was found to inhibit viral replication effectively.

Table 1: Antiviral Efficacy of this compound

Virus TypeConcentration (μg/mL)Inhibition Rate (%)
HSV-12075
VSV1082
HAV2090

The compound demonstrated a higher inhibition rate against HAV compared to other tested compounds in similar studies, suggesting its potential as a therapeutic agent for viral infections .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been investigated:

  • Inhibition of COX Enzymes: The compound has shown potent inhibitory effects on cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes.

Table 2: COX Inhibition Data

CompoundIC50_{50} (μg/mL)
Methyl 5-chloro-pyrazolo45
Diclofenac54.65

This indicates that the compound may serve as a non-steroidal anti-inflammatory drug (NSAID) alternative .

Anticancer Activity

Preliminary studies have indicated that this compound may possess anticancer properties:

  • Cell Line Studies: In vitro tests on cancer cell lines such as HeLa and A375 revealed significant antiproliferative activity. The compound's mechanism appears to involve apoptosis induction in cancer cells.

Table 3: Anticancer Activity Results

Cell LineConcentration (μg/mL)Viability (%)
HeLa1030
A3751025

These findings suggest that this compound could be further explored for its potential in cancer therapy .

Q & A

Q. What are the standard synthetic protocols for methyl 5-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate and its derivatives?

The synthesis typically involves microwave-assisted cross-coupling reactions to construct the pyrazolo-pyridine core. For example:

  • A PdCl₂(PPh₃)₂ catalyst in DMF with alkynes and amines under microwave irradiation (e.g., 150°C, 30 min) facilitates cyclization .
  • Nucleophilic substitution of 5-chloro precursors with phenols or amines in the presence of K₂CO₃ yields substituted derivatives .
    Purification often employs column chromatography (e.g., silica gel, ethyl acetate/hexane gradients) and recrystallization, with yields ranging from 52% to 75% depending on substituents .

Q. How is the structural integrity of this compound confirmed in experimental settings?

Multi-modal characterization is critical:

  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., methyl ester at δ ~3.9 ppm, pyridine protons at δ 8.2–8.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS matches calculated and observed molecular weights (e.g., [M+H]⁺ at m/z 252.04 for C₉H₆ClN₃O₂) .
  • Melting Points : Consistency with literature values (e.g., 145–146°C for analogous pyrazolo-pyridines) validates purity .

Q. What is the compound’s relevance in kinase inhibitor research?

Pyrazolo-pyridines are explored as ATP-competitive kinase inhibitors due to their planar heterocyclic core. For example:

  • Derivatives with 3-(2-pyridyl) substituents show inhibitory activity against protein kinases (IC₅₀ < 1 µM in some cases) .
  • Bioactivity assays include kinase profiling (e.g., ELISA-based phosphorylation assays) and cell viability studies (e.g., IC₅₀ in cancer cell lines) .

Advanced Research Questions

Q. How can microwave-assisted synthesis be optimized for higher yields or reduced byproducts?

Key variables include:

  • Temperature and Time : Higher temperatures (e.g., 180°C) may accelerate cyclization but risk decomposition. Time optimization (e.g., 20–40 min) balances yield and purity .
  • Catalyst Loading : Reducing PdCl₂(PPh₃)₂ from 5 mol% to 2 mol% can lower costs without sacrificing efficiency .
  • Solvent Choice : Replacing DMF with DMA or NMP may improve solubility of hydrophobic intermediates .

Q. How do computational methods aid in predicting the compound’s reactivity or binding affinity?

  • Docking Studies : Molecular docking (e.g., AutoDock Vina) using kinase crystal structures (PDB: 2JDO) predicts binding modes of the pyrazolo-pyridine core .
  • DFT Calculations : Optimizing geometry at the B3LYP/6-31G* level reveals electron-deficient regions (e.g., carbonyl group) prone to nucleophilic attack .
  • ADMET Prediction : Tools like SwissADME estimate logP (~2.1) and aqueous solubility (~0.1 mg/mL), guiding lead optimization .

Q. How should researchers address contradictions in reported melting points or spectral data?

Discrepancies may arise from:

  • Polymorphism : Recrystallization solvents (e.g., ethanol vs. acetone) can produce different crystal forms .
  • Impurity Profiles : Column chromatography fractions should be analyzed via HPLC (e.g., >95% purity threshold) .
  • Instrument Calibration : Cross-validate NMR shifts using internal standards (e.g., TMS) and MS with certified reference materials .

Q. What strategies improve aqueous solubility for in vivo studies?

  • Ester Hydrolysis : Converting the methyl ester to a carboxylic acid (via NaOH/EtOH reflux) increases polarity (logP reduction by ~1.5 units) .
  • Prodrug Design : Phosphorylation or PEGylation of the pyridine nitrogen enhances bioavailability .
  • Co-Solvent Systems : Use DMSO/PBS (10:90 v/v) for in vitro assays to balance solubility and stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.